molecular formula C23H26N4O2 B2389560 N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-67-4

N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2389560
CAS No.: 1251603-67-4
M. Wt: 390.487
InChI Key: HKHFZKWDWFDQFD-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities. Although the exact compound was not directly found in the research, related compounds have been synthesized and studied for their antimicrobial and biological properties, providing insights into the potential applications of N-benzyl derivatives.

Antibacterial Studies

Research on derivatives of 1,3,4-oxadiazole, similar to the core structure of the mentioned compound, has shown moderate to talented antibacterial activity. These derivatives were synthesized and tested against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).

Antimicrobial Nano-Materials

Another study explored the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, focusing on their antimicrobial activities. These compounds exhibited significant effects against pathogenic bacteria and Candida species, showing their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Antifungal Activity

The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus highlighted their antibacterial potential. Specifically, compounds bearing a 2-methylphenyl group showed significant activity against various bacterial strains, including Gram-negative ones, showcasing the potential for antifungal applications (Iqbal et al., 2017).

Metabolic Stability and PI3K/mTOR Inhibition

A study investigated various heterocycles to improve metabolic stability for PI3K/mTOR dual inhibitors. Although not directly linked to N-benzyl derivatives, this research indicates the broader interest in modifying molecular structures for enhanced biological activity and stability, relevant to the development of compounds like this compound (Stec et al., 2011).

Properties

IUPAC Name

N-benzyl-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)22-25-23(29-26-22)20-11-13-27(14-12-20)16-21(28)24-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHFZKWDWFDQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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